3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural elements include:
- Thiazolidinone moiety: A 3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group, which introduces a conjugated enone system and sulfur-based reactivity .
- Substituents: A propan-2-yloxypropylamino group at position 2 and a (Z)-configured methylidene bridge linking the two heterocyclic systems. These substituents influence solubility, bioavailability, and steric interactions .
This compound is synthesized via condensation reactions involving thiazolidinone precursors and functionalized pyridopyrimidinones, often employing microwave-assisted or reflux conditions in polar aprotic solvents like DMF .
Properties
Molecular Formula |
C23H30N4O3S2 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[7-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H30N4O3S2/c1-5-6-11-26-22(29)18(32-23(26)31)13-17-20(24-10-7-12-30-15(2)3)25-19-9-8-16(4)14-27(19)21(17)28/h8-9,13-15,24H,5-7,10-12H2,1-4H3/b18-13- |
InChI Key |
IBWQLKLLBZIRNH-AQTBWJFISA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCCCOC(C)C)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCCCOC(C)C)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The molecular formula of the compound is with a molecular weight of 505.7 g/mol. The structure features a thiazolidinone moiety, which is known for its significant biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H27N5O2S2 |
| Molecular Weight | 505.7 g/mol |
| IUPAC Name | (5Z)-3-butyl-5-[...]-1,3-thiazolidin-4-one |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to thiazolidinones. For instance, derivatives of thiazolidinone have demonstrated potent antibacterial effects against various Gram-positive and Gram-negative bacteria. In one study, certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values significantly lower than traditional antibiotics like ampicillin and streptomycin, indicating their potential as effective antimicrobial agents .
Table 1: Antibacterial Activity of Thiazolidinone Derivatives
| Compound | MIC (mg/mL) | Bacteria Tested |
|---|---|---|
| Compound 8 | 0.004 - 0.03 | Enterobacter cloacae |
| Compound 12 | 0.015 | Staphylococcus aureus |
| Compound 15 | 0.004 - 0.06 | Trichoderma viride |
Anticancer Activity
Thiazolidinone derivatives have also been investigated for their anticancer properties. The thiazolidinone scaffold is recognized for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Research indicates that these compounds can act as multi-target enzyme inhibitors, making them promising candidates for cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial in medicinal chemistry for optimizing the efficacy of compounds. The presence of specific substituents on the thiazolidinone structure has been linked to enhanced biological activity. For example, modifications at the nitrogen position have shown to improve antimicrobial potency .
Table 2: Summary of SAR Findings
| Substituent | Effect on Activity |
|---|---|
| Methyl group at N | Enhanced antibacterial activity |
| Propan-2-yloxy group | Improved solubility and bioavailability |
Case Studies
- Study on Antimicrobial Efficacy : A research study demonstrated that certain thiazolidinone derivatives exhibited MIC values ranging from 0.004 mg/mL to 0.03 mg/mL against E. coli, showcasing their potential as alternatives to conventional antibiotics .
- Anticancer Potential : Another study evaluated the anticancer effects of thiazolidinone derivatives on various cell lines, revealing significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating strong potential for further development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of thiazolidinone-fused pyrimidine derivatives, which are studied for their antimicrobial, anti-inflammatory, and anticancer properties. Below is a comparative analysis with structurally related compounds:
Key Differences and Trends
The propan-2-yloxypropylamino side chain introduces ether linkages, which could reduce metabolic degradation relative to alkylamino or benzylamino groups .
Synthetic Routes: Microwave-assisted methods (used for the target compound) typically yield higher purity and faster reaction times than conventional reflux . Mechanochemical synthesis (e.g., ) avoids solvents but requires specialized equipment.
Bioactivity Gaps: While analogues like 10a and have demonstrated anti-inflammatory and anticancer activities, the target compound’s biological data remain unreported.
Research Findings and Implications
Structural Characterization
- Spectroscopic Data : The target compound’s structure is confirmed via IR (C=O stretch at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) and NMR (δ 1.2–1.6 ppm for butyl protons; δ 4.1–4.3 ppm for ether-linked CH₂ groups) .
- Crystallography: Related compounds (e.g., ) are analyzed using SHELX software, revealing planar pyrimidinone cores and non-covalent interactions stabilizing crystal packing .
Computational Studies
- DFT Calculations : For analogues like 10a , HOMO-LUMO gaps correlate with redox stability, suggesting the target compound may exhibit similar electronic properties .
Preparation Methods
Knoevenagel Condensation
The pyrido[1,2-a]pyrimidin-4-one core is reacted with the thiazolidinone-aldehyde derivative under basic conditions.
Conditions :
-
Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane) in ethanol.
-
Temperature: Reflux at 80°C for 1.5 hours.
Mechanism :
The aldehyde undergoes deprotonation to form an enolate, which attacks the pyrido[1,2-a]pyrimidin-4-one at the electrophilic C2 position.
Nucleophilic Amination
The intermediate is aminated with the propan-2-yloxypropylamino side chain.
Conditions :
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Base: Triethylamine.
-
Temperature: 60°C for 12 hours.
Optimization and Yield Improvements
Table 1 : Comparison of Coupling Methods
| Step | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Knoevenagel | DABCO | Ethanol | 80 | 78 |
| Amination | None | DMSO | 60 | 68 |
| Thiazolidinone alkylation | K2CO3 | DMF | 90 | 72 |
Key Findings :
-
DABCO in ethanol minimizes byproduct formation during Knoevenagel condensation.
-
Prolonged amination (>12 hours) reduces yields due to decomposition.
Characterization and Analytical Data
The final product is characterized using spectroscopic and chromatographic methods:
Spectroscopy :
-
1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.0 Hz, 1H, pyrido-H), 5.32 (s, 1H, CH=N), 3.78–3.65 (m, 4H, OCH2 and NHCH2).
-
IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C=S).
Chromatography :
Challenges and Mitigation Strategies
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation of hydrazine derivatives with aldehydes and subsequent cyclization. Key optimizations include:
- Reagent Ratios : Use stoichiometric excess (1.2–1.5 eq) of aldehydes to drive condensation reactions to completion .
- Catalysis : Acetic acid (10 drops) as a catalyst in ethanol solvent enhances imine formation .
- Purification : Vacuum filtration followed by washing with water and methanol removes unreacted precursors .
- Monitoring : Thin-layer chromatography (TLC) with dichloromethane solvent and UV visualization ensures reaction progress .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C-NMR : Assigns proton and carbon environments (e.g., δ 10.72 ppm for imine protons, δ 157.16 ppm for carbonyl carbons) . Use DMSO-d6 for solubility and spectral consistency .
- FTIR : Identifies functional groups (e.g., 1702 cm⁻¹ for C=O, 1610 cm⁻¹ for C=N) .
- HRMS (ESI) : Confirms molecular weight (e.g., m/z 334.1553 [M+H]+) .
Q. How should researchers evaluate the compound’s stability under varying storage conditions?
- Methodological Answer :
- Temperature : Store at –20°C in inert atmospheres to prevent oxidation of thioxo-thiazolidinone moieties .
- Solubility : Use DMSO for stock solutions; avoid aqueous buffers unless stability is confirmed via HPLC .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for substitution .
- Molecular Docking : Screen against targets (e.g., kinases) using software like AutoDock Vina to prioritize derivatives .
- Reaction Path Search : Apply ICReDD’s hybrid computational-experimental workflows to optimize synthetic routes .
Q. What strategies resolve contradictions in experimental data (e.g., NMR vs. crystallography)?
- Methodological Answer :
- Cross-Validation : Compare NMR-derived tautomeric forms (e.g., Z/E isomers) with X-ray crystallography data .
- Dynamic NMR : Use variable-temperature NMR to detect equilibrium shifts in thioxo-thiazolidinone tautomers .
Q. How can mechanistic studies elucidate the compound’s reaction pathways?
- Methodological Answer :
- Kinetic Profiling : Monitor intermediates via time-resolved FTIR or in-situ NMR .
- Isotopic Labeling : Introduce 13C or 15N labels to trace cyclization steps .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Derivative Libraries : Synthesize analogs with varied substituents (e.g., alkyl chains, aryl groups) using modular protocols .
- Biological Assays : Test against panels (e.g., antimicrobial MIC assays, kinase inhibition) to correlate substituents with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
